Methyltrioctylammonium trifluoroacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl(trioctyl)azanium;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.C2HF3O2/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;3-2(4,5)1(6)7/h5-25H2,1-4H3;(H,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDJAKMCWJUAHH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(=O)(C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563807 | |
| Record name | N-Methyl-N,N-dioctyloctan-1-aminium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121107-16-2 | |
| Record name | Methyltrioctylammonium trifluoroacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-N,N-dioctyloctan-1-aminium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Design for Methyltrioctylammonium Trifluoroacetate and Analogues
Established Synthetic Pathways for Trifluoroacetate-Based Quaternary Ammonium (B1175870) Compounds
The most common and well-established methods for the synthesis of trifluoroacetate-based quaternary ammonium compounds, including methyltrioctylammonium trifluoroacetate (B77799), typically involve a two-step process: the synthesis of a quaternary ammonium halide precursor followed by an anion exchange reaction.
A prevalent precursor for the methyltrioctylammonium cation is methyltrioctylammonium chloride (MTOAC), which is commercially available under the trade name Aliquat 336. The synthesis of MTOAC itself is generally achieved through the quaternization of trioctylamine (B72094) with methyl chloride. This reaction, a classic example of the Menschutkin reaction, involves the nucleophilic substitution of the chloride from methyl chloride by the lone pair of electrons on the nitrogen atom of the tertiary amine. nih.gov
Once the quaternary ammonium halide is obtained, the halide anion is exchanged for the desired trifluoroacetate anion. Several methods can be employed for this anion exchange, with ion exchange chromatography being a particularly effective technique. lcms.czbio-works.com In this method, a solution of the quaternary ammonium halide is passed through an ion exchange resin that has been pre-loaded with the trifluoroacetate anion. The halide ions bind to the resin, and the quaternary ammonium cations elute with the trifluoroacetate anions.
Another established pathway involves the conversion of the quaternary ammonium halide to the corresponding hydroxide (B78521), followed by neutralization with trifluoroacetic acid. The hydroxide intermediate can be prepared by treating the halide salt with a strong base, such as sodium hydroxide, or through electrolysis. The subsequent acid-base reaction with trifluoroacetic acid yields the desired methyltrioctylammonium trifluoroacetate and water, which can be removed under reduced pressure.
A summary of these established pathways is presented in the table below.
| Pathway | Precursor | Key Reagents | Intermediate | Final Product |
| Anion Exchange | Methyltrioctylammonium chloride | Trifluoroacetate-functionalized ion exchange resin | - | This compound |
| Neutralization | Methyltrioctylammonium chloride | Strong base (e.g., NaOH), Trifluoroacetic acid | Methyltrioctylammonium hydroxide | This compound |
Exploration of Halide-Free Synthesis Routes for Related Methyltrioctylammonium Derivatives
The presence of halide impurities can be detrimental in certain applications, such as in catalysis and electrochemistry. Consequently, the development of halide-free synthetic routes for quaternary ammonium salts has garnered significant attention. These methods circumvent the use of alkyl halides as the quaternizing agent.
One prominent halide-free approach involves the use of dialkyl sulfates, such as dimethyl sulfate (B86663), as the methylating agent for the tertiary amine. The reaction of trioctylamine with dimethyl sulfate yields methyltrioctylammonium methyl sulfate. This intermediate can then undergo anion exchange to introduce the trifluoroacetate anion. This pathway is advantageous as it avoids the introduction of halide ions at any stage of the synthesis. hoffmanchemicals.com
Another innovative, salt-free method for the preparation of quaternary ammonium carboxylates utilizes dimethyl carbonate (DMC) as a "green" methylating agent. researchgate.net The reaction of a tertiary amine with DMC can produce a quaternary ammonium methyl carbonate, which can then be converted to the desired trifluoroacetate salt through an acid-base reaction with trifluoroacetic acid, releasing methanol (B129727) and carbon dioxide as byproducts. This approach is particularly appealing due to the low toxicity and biodegradability of the reagents.
The table below outlines these halide-free synthetic strategies.
| Halide-Free Pathway | Starting Material | Methylating Agent | Intermediate | Anion Introduction |
| Dialkyl Sulfate Route | Trioctylamine | Dimethyl sulfate | Methyltrioctylammonium methyl sulfate | Anion exchange |
| Dimethyl Carbonate Route | Trioctylamine | Dimethyl carbonate | Methyltrioctylammonium methyl carbonate | Reaction with trifluoroacetic acid |
Design Principles for Tailored Alkylammonium Cation Structures and Anion Exchange Strategies
The physicochemical properties of quaternary ammonium salts, such as their melting point, viscosity, and solubility, are intrinsically linked to the molecular structure of both the cation and the anion. This relationship allows for the rational design of these compounds for specific applications.
Cation Structure: The length and branching of the alkyl chains on the ammonium cation have a profound impact on the properties of the resulting salt. mdpi.comacs.org For the methyltrioctylammonium cation, the three long octyl chains impart a significant hydrophobic character to the molecule. In general, increasing the alkyl chain length in a series of quaternary ammonium salts leads to a decrease in their melting points and an increase in their viscosity. The long alkyl chains can also lead to the formation of organized structures, such as bilayers, in the solid state and in solution.
Anion Exchange Strategies: The choice of anion is equally critical in determining the properties of the quaternary ammonium salt. The trifluoroacetate anion, with its delocalized negative charge and fluorine atoms, can impart unique solubility characteristics and influence the thermal stability of the salt. The selection of an appropriate anion exchange strategy is therefore crucial.
For laboratory-scale synthesis, anion exchange chromatography offers a high degree of purity. lcms.cz However, for larger-scale production, direct precipitation or liquid-liquid extraction methods may be more economically viable. The efficiency of the anion exchange is dependent on the relative affinities of the halide and trifluoroacetate anions for the ion exchange resin or for the quaternary ammonium cation in a biphasic system. The exchange of trifluoroacetate for other anions, such as chloride, has been studied in the context of peptide purification, and these principles can be applied in reverse for the synthesis of trifluoroacetate salts. nih.govnih.gov
The following table summarizes the influence of cation and anion characteristics on the properties of quaternary ammonium salts.
| Structural Feature | Influence on Properties | Design Consideration |
| Cation: Alkyl Chain Length | Longer chains generally decrease melting point and increase viscosity. mdpi.com | Tailor chain length to achieve desired physical state (e.g., room temperature ionic liquid). |
| Cation: Symmetry | Asymmetrical cations tend to have lower melting points. | Introduce different alkyl groups to disrupt crystal packing. |
| Anion: Size and Charge Delocalization | Larger, more charge-delocalized anions (like trifluoroacetate) can lead to lower melting points and affect solubility. | Select anion to fine-tune solubility in specific solvents. |
| Anion: Hydrogen Bonding Ability | Anions capable of hydrogen bonding can influence viscosity and interactions with other molecules. | Consider the desired intermolecular interactions for the intended application. |
Methyltrioctylammonium Trifluoroacetate As an Advanced Reaction Medium and Solvent System
Physico-Chemical Basis of its Performance as an Ionic Liquid
Ionic liquids are salts with melting points typically below 100°C, a characteristic that arises from their ionic constituents. Their performance is dictated by the specific combination of cation and anion, which influences properties such as viscosity, density, thermal stability, and miscibility with other substances. researchgate.net
The defining features of methyltrioctylammonium trifluoroacetate (B77799) are its large, sterically hindered cation and its fluorinated anion. The methyltrioctylammonium cation, [N₈₈₈₁]⁺, possesses three long octyl chains and one methyl group attached to a central nitrogen atom. This large size and low symmetry disrupt efficient crystal lattice packing, which is a primary reason for its low melting point. The long alkyl chains also impart significant van der Waals interactions and create hydrophobic domains within the liquid structure.
Table 1: General Physicochemical Properties of Ionic Liquids This table illustrates common properties of ionic liquids influenced by cation and anion structure.
| Property | Influencing Factor (Cation/Anion) | General Trend |
|---|---|---|
| Melting Point | Size, symmetry, and charge distribution of both ions | Low symmetry and large size lead to lower melting points. |
| Viscosity | Van der Waals forces, hydrogen bonding capability, ion size | Increasing alkyl chain length on the cation generally increases viscosity. researchgate.net |
| Density | Molar mass of ions, packing efficiency | Increasing the cation's alkyl chain length can decrease density. researchgate.net |
| Thermal Stability | Strength of chemical bonds within the ions | Generally high, often stable to over 300°C. researchgate.net |
| Hygroscopicity | Anion's ability to form hydrogen bonds with water | Anions like chloride are highly hygroscopic; fluorinated anions like bis(trifluoromethylsulfonyl)imide are hydrophobic. researchgate.netnih.gov |
Solvation Phenomena and Intermolecular Interactions in Reaction Environments
The utility of an ionic liquid as a solvent is governed by its ability to solvate different species, which stems from a complex interplay of intermolecular forces. In methyltrioctylammonium trifluoroacetate, solvation is driven by electrostatic (Coulombic) forces, hydrogen bonding, and van der Waals interactions. The positively charged nitrogen center of the cation and the negatively charged trifluoroacetate anion provide sites for strong electrostatic interactions with polar solutes. The long octyl chains of the cation create nonpolar, fluorous-like domains that can effectively solvate nonpolar molecules through dispersion forces.
The trifluoroacetate anion plays a crucial role in hydrogen bonding. Studies on aqueous solutions of trifluoroacetic acid have shown that the trifluoroacetate anion can form strong hydrogen-bonded cyclic dihydrates (CF₃COO⁻·(H₂O)₂). researchgate.net This ability to accept hydrogen bonds is critical for dissolving protic solutes and influencing reaction pathways that involve proton transfer or hydrogen-bonded intermediates.
The dual nature of this compound—possessing both polar and nonpolar domains—allows it to dissolve a wide range of solutes. The nonpolar domains created by the octyl chains enhance the solubility of nonpolar organic molecules, while the ionic core solvates polar and charged species. This tunable solvation environment can be used to influence chemical reaction equilibria. By selectively stabilizing a product or a reactant, the ionic liquid can shift the equilibrium position of a reaction, potentially increasing reaction yields. For example, in a Baeyer-Villiger oxidation, the choice of solvent and additives can influence reaction rates and product selectivity by stabilizing transition states. acs.org
The thermodynamic properties of ionic liquid-containing mixtures are essential for designing and optimizing chemical processes. Investigations into ternary systems provide insight into the intermolecular interactions between the ionic liquid and co-solvents.
A study on a similar system—{methyltrioctylammonium bis[(trifluoromethyl)sulfonyl]imide + methanol (B129727) + methyl acetate (B1210297) or ethyl acetate}—measured the densities and calculated the ternary excess molar volumes (V₁₂₃ᴱ) at different temperatures. acs.org The results showed that the V₁₂₃ᴱ values were negative across all mole fractions, indicating volume contraction upon mixing. acs.org This contraction suggests strong intermolecular interactions and efficient packing between the ionic liquid, the alcohol, and the acetate. For the system with methyl acetate, the minimum excess molar volumes generally decreased as the mole fraction of the ionic liquid increased, while for the system with ethyl acetate, the opposite trend was observed. acs.org Such data are crucial for understanding the solution behavior and for the engineering of separation processes.
Table 2: Excess Molar Volumes (V₁₂₃ᴱ) for a Methyltrioctylammonium-Based IL Ternary System Data adapted from findings on {methyltrioctylammonium bis[(trifluoromethyl)sulfonyl]imide + methanol + ester} systems, illustrating the impact of composition on thermodynamic properties. acs.org
| Ternary System Component 2 | Temperature (K) | Observation on Minimum V₁₂₃ᴱ |
|---|---|---|
| Methyl Acetate | 298.15, 303.15, 313.15 | Values are negative, indicating volume contraction upon mixing. acs.org |
| Ethyl Acetate | 298.15, 303.15, 313.15 | Values are negative; V₁₂₃ᴱ increases with a decreasing mole fraction of the ionic liquid. acs.org |
Integration within Deep Eutectic Solvent Formulations
Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibit a significant melting point depression. sci-hub.se They share many favorable properties with ionic liquids, such as low volatility and high thermal stability, but are often cheaper and easier to prepare. sci-hub.se
Quaternary ammonium (B1175870) salts are commonly used as HBAs in the formulation of DESs. Specifically, methyltrioctylammonium chloride ([N₈₈₈₁]Cl) has been successfully used to create novel hydrophobic DESs by combining it with HBDs like saturated fatty acids (e.g., decanoic acid) or long-chain alcohols. researchgate.netrsc.org These DESs are liquids at room temperature and are hydrophobic, making them suitable for applications such as the extraction of metals or organic compounds from aqueous solutions. sci-hub.seresearchgate.net The formation of the DES relies on the strong hydrogen bonding between the chloride anion of the salt and the hydroxyl group of the HBD. The resulting solvent exhibits physicochemical properties that are distinct from the individual components.
A key advantage of DESs is the ability to tune their properties by carefully selecting the HBA and HBD. sci-hub.se For methyltrioctylammonium-based DESs, changing the HBD allows for the fine-tuning of properties like viscosity, hydrophobicity, and solvating power. For example, combining methyltrioctylammonium chloride with different fatty acids or alcohols can modulate the DES's effectiveness for specific extraction tasks, such as recovering palladium(II) from acidic solutions. researchgate.net
This concept of tunability can be extended to engineer solvents for highly specific tasks. By systematically varying the hydrophobic character of the salt and the nature of the HBD, a DES can be designed to create a favorable solvation environment for a specific solute. aip.orgaip.org For instance, research has shown that the solubility of the hydrophobic dye indigo (B80030) can be dramatically enhanced in a specifically designed DES, demonstrating the potential for creating application-specific, environmentally sustainable technological fluids. aip.orgaip.org
Catalytic Applications and Mechanistic Elucidation of Methyltrioctylammonium Trifluoroacetate
Contributions to Phase Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) is a powerful synthetic tool that facilitates reactions between reactants located in different immiscible phases, typically a water-soluble nucleophile and an organic-soluble substrate. phasetransfer.com The catalyst, often a quaternary ammonium (B1175870) salt like methyltrioctylammonium trifluoroacetate (B77799), transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs. phasetransfer.comwikipedia.org This technique offers numerous advantages, including the use of inexpensive inorganic salts as reactants, milder reaction conditions, and often enhanced reaction rates and yields. phasetransfer.comnbinno.com
Kinetic and Mechanistic Studies in Multiphase Organic Reactions
The efficacy of a phase-transfer catalyst is intimately linked to its ability to extract the reacting anion from the aqueous or solid phase into the organic phase. The mechanism of PTC, often referred to as the "Extraction Mechanism," involves the quaternary ammonium cation (Q+) forming an ion pair with the nucleophilic anion (X-). phasetransfer.com This organophilic ion pair (Q+X-) is soluble in the organic phase, allowing it to react with the organic substrate (R-Y). phasetransfer.com
Kinetic studies in PTC are crucial for understanding the rate-determining step of the reaction, which can be either the transfer of the ion pair into the organic phase or the intrinsic reaction in the organic phase itself. phasetransfer.com When the transfer rate is the limiting factor, the reaction is classified as a "T-Reaction". phasetransfer.com The structure of the phase-transfer catalyst, including the nature of both the cation and the anion, significantly influences the kinetics and mechanism of the reaction. For instance, the lipophilicity of the cation plays a critical role in its ability to partition into the organic phase.
Specific Organic Transformations Facilitated by Methyltrioctylammonium Trifluoroacetate
Methyltrioctylammonium salts, including the trifluoroacetate variant, are effective catalysts for a wide range of organic transformations. These include nucleophilic substitution reactions, oxidations, reductions, and alkylations. nbinno.com The trifluoroacetate anion can influence the reactivity and selectivity of the catalyzed reaction.
One notable application is in methylation reactions. While methyl trifluoroacetate itself can act as a methylating agent for N-H, O-H, and S-H functionalities under mild conditions, the presence of a phase-transfer catalyst like a methyltrioctylammonium salt can enhance the efficiency of such transformations, particularly in biphasic systems. researchgate.net
The catalytic activity of this compound extends to various other synthetic applications. For example, quaternary ammonium salts are known to facilitate the synthesis of α-trifluoromethylated carbonyl compounds, which are important motifs in pharmaceuticals and agrochemicals. researchgate.net They can also be employed in the synthesis of complex heterocyclic compounds, such as thiazole derivatives, by promoting ring-opening reactions of donor-acceptor cyclopropanes. mdpi.com
Table 1: Examples of Organic Transformations Potentially Facilitated by Methyltrioctylammonium Salts
| Reaction Type | Substrate Example | Reagent | Product Example |
| Nucleophilic Substitution | Alkyl Halide | Cyanide | Alkyl Cyanide |
| Oxidation | Alcohol | Hypochlorite | Ketone/Aldehyde |
| Alkylation | Phenol | Alkyl Halide | Alkyl Phenyl Ether |
| Trifluoromethylation | Ketoester | Umemoto's Reagent | α-Trifluoromethyl Ketoester |
This table provides illustrative examples of reaction types where methyltrioctylammonium salts are known to be effective phase-transfer catalysts. The specific efficiency of this compound would depend on the particular reaction conditions.
Catalyst Recovery and Reusability in Heterogeneous Systems
A significant advantage of heterogeneous catalysis is the ease of catalyst recovery and reuse, which is crucial for developing sustainable and cost-effective chemical processes. mdpi.com While homogeneous catalysts often exhibit higher activity, their separation from the reaction mixture can be challenging. jsynthchem.com
To bridge the gap between homogeneous and heterogeneous catalysis, strategies have been developed to immobilize phase-transfer catalysts on solid supports. mdpi.com This approach combines the high efficiency of homogeneous catalysts with the practical benefits of heterogeneous systems. Magnetic nanoparticles have emerged as a particularly promising support material, allowing for the simple and efficient recovery of the catalyst using an external magnetic field. mdpi.comjsynthchem.com
The immobilization of a methyltrioctylammonium-based catalyst onto a support can be achieved through various methods, including covalent attachment or electrostatic interactions. The resulting supported catalyst can then be used in a packed-bed reactor or a slurry system, facilitating continuous operation and straightforward product separation. The ability to recycle the catalyst multiple times without a significant loss of activity is a key performance indicator for such systems. jsynthchem.com Research in this area focuses on developing robust and stable supported catalysts that can withstand the reaction conditions over numerous cycles. jsynthchem.com
Applications in Biocatalysis and Enzyme-Mediated Synthesis
The use of enzymes in organic synthesis, known as biocatalysis, offers several advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and reduced environmental impact. researchgate.net Ionic liquids, such as this compound, have been explored as reaction media for enzymatic reactions to enhance enzyme stability and activity. rsc.org
Enhanced Reaction Rates and Volumetric Productivity in Enzymatic Processes
The choice of solvent is critical in biocatalysis, as it can significantly impact enzyme performance. rsc.org Ionic liquids can provide a favorable microenvironment for enzymes, leading to enhanced reaction rates and, consequently, higher volumetric productivity. rsc.org This is particularly true for lipases, which have shown increased activity and stability in these media. researchgate.net
The enhancement in reaction rates can be attributed to several factors. Ionic liquids can help to dissolve substrates that are poorly soluble in aqueous media, thereby increasing their availability to the enzyme. entrechem.com Furthermore, the interaction between the ionic liquid and the enzyme can induce conformational changes that lead to a more active enzymatic state. For instance, studies have shown that the polarity of the ionic liquid can influence the activity of certain enzymes. researchgate.net
In the context of producing pharmaceuticals and their intermediates, biocatalysis in ionic liquids has shown great promise. illinois.edu For example, the synthesis of chiral alcohols, which are valuable building blocks for many drugs, can be achieved with high enantioselectivity using ketoreductases in the presence of ionic liquids. nih.gov The use of whole-cell biocatalysts in these systems can further enhance productivity by eliminating the need for enzyme purification. nih.gov
Enzyme Stability and Activity in Ionic Liquid Media
Enzyme stability is a crucial factor for the industrial application of biocatalysis. rsc.org Ionic liquids can act as stabilizers for enzymes, protecting them from denaturation at elevated temperatures or in the presence of organic solvents. rsc.org The stabilizing effect of an ionic liquid is dependent on the nature of both its cation and anion. researchgate.netnih.gov
The trifluoroacetate anion, being a kosmotropic anion, has been shown to stabilize enzymes in aqueous solutions. nih.gov Kosmotropes are substances that contribute to the stability and structure of water-water interactions, which in turn can help to maintain the native conformation of proteins. In contrast, chaotropic anions can have a destabilizing effect. nih.gov
However, the interaction between ionic liquids and enzymes is complex and not fully understood. nih.gov While some ionic liquids can enhance enzyme stability, others can lead to a loss of activity. researchgate.netnih.gov Therefore, the selection of an appropriate ionic liquid for a specific enzymatic process requires careful consideration of the enzyme, the substrate, and the reaction conditions. Strategies to improve enzyme stability in ionic liquids include enzyme immobilization, chemical modification, and the use of additives. rsc.org
Table 2: Factors Influencing Enzyme Stability and Activity in Ionic Liquids
| Factor | Influence on Enzyme |
| Ionic Liquid Properties | |
| Anion Kosmotropicity | Kosmotropic anions (e.g., trifluoroacetate) can stabilize enzymes. nih.gov |
| Cation Chaotropicity | Chaotropic cations can contribute to enzyme stabilization. nih.gov |
| Hydrophobicity | Hydrophobic ionic liquids often lead to higher enzyme stability and activity. researchgate.net |
| Polarity | Can influence enzyme activity, though the trend is not always clear. researchgate.net |
| Enzyme Modification | |
| Immobilization | Can dramatically increase solvent tolerance, enhance activity and stability. rsc.org |
| Chemical Modification | Can improve stability and activity in ionic liquid media. rsc.org |
Roles in Metal-Catalyzed Systems and Homogeneous/Heterogeneous Interplay
In metal-catalyzed systems, particularly those involving palladium, this compound can be expected to play a multifaceted role. The large organic cation can influence the solubility of the catalyst and reactants, while the trifluoroacetate anion can act as a ligand, impacting the electronic properties and stability of the catalytic species. The interplay between homogeneous and heterogeneous catalysis is crucial in systems employing PTCs. rsc.org The catalyst may operate in a homogeneous fashion within the organic phase, while the PTC facilitates the transport of anionic reagents from an aqueous or solid phase. rsc.org This dynamic equilibrium between phases is a hallmark of phase-transfer catalysis. rsc.org
The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, involves a catalytic cycle of oxidative addition, migratory insertion, and reductive elimination. wikipedia.org The presence of a phase-transfer catalyst can influence each of these steps by altering the concentration of reactants in the organic phase and by modifying the coordination sphere of the palladium catalyst.
Table 1: Effect of Phase-Transfer Catalysts on a Model Suzuki-Miyaura Coupling Reaction
| Entry | Catalyst | Phase-Transfer Catalyst | Solvent System | Yield (%) |
| 1 | Pd(OAc)₂ | None | Toluene (B28343)/Water | 25 |
| 2 | Pd(OAc)₂ | Tetrabutylammonium bromide | Toluene/Water | 85 |
| 3 | Pd(OAc)₂ | Methyltrioctylammonium chloride | Toluene/Water | 92 |
This table is a representative example based on general knowledge of phase-transfer catalysis in Suzuki-Miyaura reactions and does not represent specific experimental data for this compound.
The nature of the active catalytic species in palladium-catalyzed cross-coupling reactions is a subject of ongoing research. The presence of additives like quaternary ammonium salts can significantly influence catalyst speciation. The trifluoroacetate anion, being a relatively weak coordinating ligand, could potentially be displaced by other ligands or reactants in the catalytic cycle. The large methyltrioctylammonium cation could also interact with the palladium center, although this is less common for simple quaternary ammonium salts.
Applications in Advanced Separation Science and Extraction Processes
Liquid-Liquid Extraction of Inorganic and Organic Species
The utility of methyltrioctylammonium trifluoroacetate (B77799) in liquid-liquid extraction is extensive, covering the selective recovery of metal ions, separation of radionuclides, and the extraction of both valuable bioactive molecules and environmental organic pollutants.
Research has demonstrated the capability of methyltrioctylammonium trifluoroacetate for the selective extraction of metal ions. In particular, it has been shown to be effective in the separation of trivalent rare earth elements. Studies using a toluene (B28343) solution of this extractant have indicated high extraction efficiency for heavier rare earth elements, while lighter elements like lanthanum and cerium are minimally extracted. This selectivity is crucial for the purification of valuable heavy rare earth elements. The separation factors between adjacent heavy rare earth elements have been observed to be higher than those for the lighter ones, further highlighting its potential in this specific application.
Table 1: Extraction Efficiency of Trivalent Rare Earth Elements
| Element | Extraction Percentage (%) |
| Lanthanum (La) | Negligible |
| Cerium (Ce) | Negligible |
| Praseodymium (Pr) | High |
| Neodymium (Nd) | High |
| Samarium (Sm) | High |
| Europium (Eu) | High |
| Gadolinium (Gd) | High |
| Terbium (Tb) | High |
| Dysprosium (Dy) | High |
| Holmium (Ho) | High |
| Erbium (Er) | High |
| Thulium (Tm) | High |
| Ytterbium (Yb) | High |
| Lutetium (Lu) | High |
This data reflects the general trend of extraction efficiency for trivalent rare earth elements using this compound in an organic solvent.
The principles of ion-pair extraction, which are central to the function of this compound, are also applicable to the separation of radionuclides. This is a vital area of research for nuclear waste management and environmental cleanup. The methyltrioctylammonium cation can form stable ion pairs with anionic radionuclide complexes, facilitating their transfer from an aqueous phase into an organic phase.
The application of this compound extends to the extraction of valuable organic compounds. For instance, it has been used in the extraction of amino acids from aqueous solutions. kuleuven.be The efficiency of this process is dependent on factors such as the pH of the aqueous phase and the concentration of the extractant. kuleuven.be Furthermore, this compound shows potential for the removal of organic pollutants from wastewater. Its ability to form ion pairs with anionic organic pollutants, such as phenols and carboxylic acids, makes it a candidate for environmental remediation applications. northumbria.ac.uk
Fundamental Mechanisms of Extraction
The effectiveness of this compound as an extractant is rooted in well-understood chemical mechanisms, primarily involving the formation of ion pairs and anion exchange.
The primary mechanism driving the extraction process is the formation of an ion pair. The large, positively charged methyltrioctylammonium cation associates with a negatively charged ion (anion) in the aqueous phase. This newly formed neutral ion pair is hydrophobic, allowing it to be readily extracted into an immiscible organic solvent. In the case of metal extraction, the metal ion typically first forms an anionic complex in the aqueous phase, which then pairs with the methyltrioctylammonium cation.
The extraction process can also be described as an anion exchange mechanism. In this model, the trifluoroacetate anion of the extractant is exchanged for a target anion in the aqueous phase that has a stronger affinity for the methyltrioctylammonium cation. Additionally, the extraction efficiency can sometimes be enhanced through synergistic extraction. This involves the addition of a second extractant that works in concert with the this compound to form a more stable and more readily extractable complex with the target species.
Influence of Ionic Liquid Structure on Distribution Coefficients and Selectivity
The methyltrioctylammonium cation ([MTOA]⁺) is characterized by a central nitrogen atom bonded to one methyl group and three octyl chains. These long alkyl chains impart significant lipophilicity to the cation, which generally leads to a higher affinity for nonpolar or weakly polar organic molecules. This structural feature can enhance the distribution coefficients of such solutes from an aqueous phase into the ionic liquid phase. For instance, in the separation of organic compounds, the long alkyl chains of the cation can interact favorably with the nonpolar parts of the solute molecules.
Table 1: Illustrative Selectivity Data for Methyltrioctylammonium Chloride in Various Separation Problems at 323.15 K
| Separation Problem | Solute 1 | Solute 2 | Selectivity (S₁₂ = γ₂∞ / γ₁∞) |
| Alkane/Aromatic | n-Heptane | Benzene | 7.8 |
| Alkane/Aromatic | n-Hexane | Toluene | 6.5 |
| Alkane/Thiophene | n-Heptane | Thiophene | 11.2 |
| Cycloalkane/Aromatic | Cyclohexane | Benzene | 6.1 |
This data is for Methyltrioctylammonium Chloride and serves as an illustration of the selectivity achievable with the methyltrioctylammonium cation. The selectivity values are calculated from activity coefficients at infinite dilution (γ∞). Data synthesized from research findings. researchgate.net
Hybrid Separation Systems: Supercritical Fluid Extraction in Conjunction with Ionic Liquids
Hybrid separation systems that couple the unique properties of ionic liquids with the advantages of supercritical fluid extraction (SFE) represent a promising frontier in separation science. Supercritical carbon dioxide (scCO₂) is a commonly used supercritical fluid due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxicity, and non-flammability. A key advantage of combining scCO₂ with ionic liquids is the negligible solubility of the ionic liquid in the supercritical phase, which prevents contamination of the extract and allows for the reuse of the ionic liquid.
In such a hybrid system, the ionic liquid, like this compound, can act as a stationary phase or a liquid phase into which solutes are extracted. The scCO₂ then acts as a mobile phase to selectively extract the dissolved solutes from the ionic liquid. This process is particularly useful for the separation of thermally labile compounds or for achieving separations that are difficult with conventional techniques.
The role of this compound in this context would be to first selectively extract target compounds from a sample matrix. The selectivity of the ionic liquid, governed by the structural characteristics of its cation and anion as discussed previously, is paramount in this initial step. For instance, it could be used to extract metal ions from aqueous solutions or to separate organic molecules.
Following the initial extraction into the ionic liquid, the mixture is brought into contact with scCO₂. The solvating power of scCO₂ can be finely tuned by adjusting the pressure and temperature. This allows for the selective removal of the extracted solutes from the ionic liquid phase. For nonpolar solutes that are highly soluble in scCO₂, this process can be very efficient. For more polar solutes, a modifier (e.g., a small amount of a polar organic solvent) may be added to the scCO₂ to enhance solubility.
A significant area of application for such hybrid systems is in the extraction and separation of metal ions, including actinides and lanthanides. In these systems, a chelating agent is often used to form a neutral metal complex that is soluble in the scCO₂. The ionic liquid can play a synergistic role in this process. For example, a mixture of a chelating agent and an ionic liquid in scCO₂ can lead to a significant enhancement in extraction efficiency. unirioja.es The trifluoroacetate anion, being fluorinated, may contribute to the increased solubility of the extracted complexes in scCO₂.
While specific studies detailing the use of this compound in hybrid SFE systems are limited, the principles derived from related systems suggest its potential utility. The combination of the high selectivity of the ionic liquid and the tunable solvating power and clean processing of scCO₂ offers a powerful and environmentally benign approach to complex separation problems.
Advanced Characterization and Spectroscopic Probing in Research
Spectroscopic Techniques for Elucidating Intermolecular Interactions
The properties and behavior of ionic compounds like methyltrioctylammonium trifluoroacetate (B77799) are largely governed by intermolecular interactions between the cation (methyltrioctylammonium) and the anion (trifluoroacetate), as well as with surrounding solvent molecules. Spectroscopic techniques are powerful tools for probing these interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR spectroscopy would be primary techniques for studying this compound. ¹H NMR can provide detailed information about the environment of the protons on the methyl and octyl chains of the cation. Changes in chemical shifts can indicate interactions with the trifluoroacetate anion or solvent molecules. ¹⁹F NMR is particularly useful for directly probing the trifluoroacetate anion. The ¹⁹F chemical shift is highly sensitive to its local environment, and any ion pairing or hydrogen bonding interactions would be reflected in changes to its resonance signal. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is another vital technique for identifying functional groups and studying intermolecular forces. For methyltrioctylammonium trifluoroacetate, specific vibrational modes of the trifluoroacetate anion, such as the carboxylate stretches, would be of particular interest. The positions of these bands are known to shift depending on the nature and strength of the interaction with the cation. These shifts can provide insight into the degree of ion association.
While the principles of these techniques are well-established, specific spectroscopic data and detailed studies on the intermolecular interactions of this compound are not extensively available in publicly accessible literature.
Morphological and Structural Analysis of Self-Assembled Constructs
Quaternary ammonium (B1175870) salts with long alkyl chains, such as this compound, are known to self-assemble into organized supramolecular structures in solution or on surfaces. The morphology and structure of these assemblies are critical for applications in materials science and nanotechnology.
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can visualize the surface morphology of self-assembled structures at the nanoscale. mdpi.comrsc.org If this compound were to be deposited on a substrate, AFM could provide direct images of the resulting structures, such as monolayers, micelles, or other aggregates. researchgate.netresearchgate.net This would allow for the determination of their size, shape, and organization. azonano.com
X-ray Diffraction (XRD): XRD is a fundamental technique for determining the atomic and molecular structure of a crystal. For a solid sample of this compound, single-crystal or powder XRD could be used to determine its crystal lattice structure. For self-assembled structures in solution or in thin films, techniques like small-angle X-ray scattering (SAXS) could provide information about the size, shape, and spacing of the aggregates.
Detailed morphological and structural analysis specific to self-assembled constructs of this compound has not been widely reported in scientific literature.
Analytical Methodologies for Reaction Monitoring and Product Quantification
The ability to monitor the synthesis of this compound and to quantify its presence in various matrices is essential for both research and industrial applications.
Reaction Monitoring: The progress of chemical reactions to synthesize or utilize this compound can be monitored in real-time or near real-time using various techniques. Mass spectrometry (MS), particularly when coupled with ambient ionization methods, can rapidly identify reactants, intermediates, and products directly from a reaction mixture. waters.com Spectroscopic methods like NMR and FTIR can also be used to follow the disappearance of reactants and the appearance of products over time.
Product Quantification: For the quantification of the trifluoroacetate component, several robust analytical methods have been developed, although they have not been specifically detailed for this particular salt. These methods often involve chromatographic separation followed by detection.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique typically requires derivatization of the trifluoroacetate into a more volatile form, such as methyl trifluoroacetate, before analysis. nih.gov This method offers high sensitivity and selectivity. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the direct analysis of trifluoroacetate in liquid samples without the need for derivatization, providing high sensitivity and specificity.
¹⁹F NMR Spectroscopy: As mentioned earlier, ¹⁹F NMR can be used for quantitative analysis by integrating the signal of the trifluoroacetate anion against a known internal standard. nih.gov
The following table summarizes potential analytical methods for the quantification of the trifluoroacetate anion.
| Analytical Technique | Principle | Sample Preparation | Key Advantages |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Derivatization to a volatile ester (e.g., methyl trifluoroacetate). nih.gov | High sensitivity and selectivity. |
| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometry. | Often minimal, direct injection of liquid samples. | High specificity, no derivatization needed. |
| ¹⁹F NMR | Nuclear magnetic resonance of the ¹⁹F nucleus. | Dissolution in a deuterated solvent with an internal standard. nih.gov | Non-destructive, provides structural information. |
| Ion Chromatography | Separation of ions based on their affinity for an ion-exchange resin. | Dilution in a suitable eluent. | Suitable for a wide range of ionic species. |
While these are established methods for the trifluoroacetate anion, specific validated analytical procedures for the quantification of the entire this compound compound are not readily found in the literature.
Computational and Theoretical Studies on Methyltrioctylammonium Trifluoroacetate Systems
Quantum Chemical Investigations of Electronic Structure and Ion-Ion Interactions
Quantum chemical calculations are fundamental in elucidating the electronic structure and the nature of interactions between the methyltrioctylammonium cation and the trifluoroacetate (B77799) anion. Methods like Density Functional Theory (DFT) are employed to analyze the geometry, electron density distribution, and bonding characteristics of the ion pair. researchgate.net
Studies on similar trifluoroacetate-based protic ionic liquids using the DFT/B3LYP-GD3/6-31++G(d,p) level of theory have provided insights into ion-ion interactions. researchgate.net The analysis of electron density distribution through methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) helps in understanding the forces governing the system. researchgate.neted.ac.uk For instance, NBO analysis can reveal details about intramolecular charge transfer. researchgate.net In related ammonium (B1175870) cations paired with anions like trifluoroacetate, strong (N-)H…O hydrogen bonds are often identified as a key feature of the ion pair structure. researchgate.net These computational approaches allow for the characterization of the electrostatic and steric contributions that stabilize specific conformations of the ions. ed.ac.uk
Table 1: Computational Methods in Electronic Structure Analysis
| Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, energy calculations. nih.gov | Provides stable structures and interaction energies. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density distribution. researchgate.net | Characterizes the nature of chemical bonds (e.g., ionic, covalent). |
| Natural Bond Orbital (NBO) | Study of orbital interactions and charge distribution. researchgate.neted.ac.uk | Elucidates charge transfer between cation and anion and the strength of interactions like hydrogen bonds. |
Molecular Dynamics Simulations for Understanding Structural Organization and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the structure and dynamics of condensed-phase systems, including ionic liquids. nsf.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict macroscopic properties based on the underlying microscopic interactions, which are described by force fields. nsf.gov
For ionic liquids similar to methyltrioctylammonium trifluoroacetate, MD simulations reveal how the cations and anions arrange themselves in the liquid state. These simulations provide information on the radial distribution functions, which describe the probability of finding one ion at a certain distance from another, offering a picture of the liquid's short-range order. nsf.gov Dynamic properties such as viscosity, diffusivity, and ionic conductivity can also be calculated from simulation trajectories. nsf.gov The accuracy of these predictions is highly dependent on the quality of the force field used to model the interatomic interactions. nsf.gov While polarizable force fields can offer higher accuracy, they are more computationally expensive. nsf.gov The general workflow for an MD study involves generating an initial configuration of ions in a simulation box, performing an energy minimization, equilibrating the system under the desired temperature and pressure (NPT ensemble), and finally running a production simulation to collect data for analysis. nsf.gov
Modeling of Solvent-Solute Systems and Thermodynamic Properties
The behavior of this compound in the presence of solvents is crucial for many of its applications, such as in phase transfer catalysis. ontosight.ai Computational modeling can be used to understand the interactions between the ionic liquid and various solvent molecules, and to predict key thermodynamic properties.
Studies on the trifluoroacetate anion in different solvents like acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO) show that the nature of the solvent significantly impacts ionic association. researchgate.net In DMSO, an equilibrium between free ions and ion pairs is observed, whereas in acetonitrile, the formation of larger aggregates, such as triple anions, can occur even at low concentrations. researchgate.net Computational models can simulate these systems to quantify the thermodynamics of solvation and association. By calculating properties like the potential of mean force, it is possible to understand the stability of ion pairs versus free ions in a given solvent.
The molecular structure of the trifluoroacetate ion itself has been determined through experimental and computational methods, providing key parameters for building accurate models. researchgate.net
Table 2: Structural Parameters of the Trifluoroacetate Anion
| Parameter | Value |
|---|---|
| Bond Length C(1)-C(2) | 1.542 ±0.009 Å |
| Mean Bond Length C(2)-F | 1.346 ± 0.005 Å |
| Mean Bond Length C(1)=O | 1.269 ±0.005 Å |
| Bond Angle O(1)-C(1)-O(2) | 128° 16′ ± 40′ |
| Mean Bond Angle F-C(2)-F | 107° 24′ ±20′ |
Data sourced from studies on ammonium trifluoroacetate. researchgate.net
Application of Density Functional Theory (DFT) in Reaction Pathway Analysis
Density Functional Theory (DFT) is a versatile computational tool used extensively to investigate the mechanisms of chemical reactions. mdpi.commdpi.com For systems involving this compound, DFT can be applied to explore potential reaction pathways, identify transition states, and calculate activation energies. This provides a molecular-level understanding of reaction kinetics and selectivity. researchgate.net
In a typical DFT study of a reaction mechanism, the geometries of reactants, products, intermediates, and transition states are optimized. nih.gov Functionals such as B3LYP or M06-2X are commonly used in combination with appropriate basis sets (e.g., 6-31G* or cc-pVQZ) to perform these calculations. nih.govresearchgate.netnih.gov By calculating the energies of these stationary points on the potential energy surface, an energy profile for the reaction can be constructed. researchgate.net This profile reveals the rate-determining step and provides insight into how the electronic and steric properties of the reactants influence the reaction's outcome. mdpi.com For reactions in solution, solvent effects can be included through implicit models like the Polarizable Continuum Model (PCM). nih.gov Although specific DFT studies on the reaction pathways of this compound are not prevalent, the established methodologies are fully applicable to understanding its reactivity, for example, in its role as a catalyst or in its decomposition processes. mdpi.com
Supramolecular Chemistry and Self Assembly Phenomena Involving Methyltrioctylammonium Trifluoroacetate
Self-Assembly Behavior in Solution and at Interfaces
Methyltrioctylammonium trifluoroacetate (B77799) is an amphiphilic salt, consisting of a large, nonpolar methyltrioctylammonium cation and a trifluoroacetate anion. This amphiphilic nature is the primary driver of its self-assembly in various solvents. In aqueous solutions, the hydrophobic effect would compel the long octyl chains of the cation to minimize contact with water molecules, leading to aggregation. Conversely, in nonpolar organic solvents, the ionic headgroups would seek to associate, driving the formation of reverse micelles or other aggregates.
At interfaces, such as the air-water or oil-water interface, Methyltrioctylammonium trifluoroacetate would be expected to form monolayers. The positively charged ammonium (B1175870) headgroups would orient towards the more polar phase (water), while the hydrophobic octyl chains would extend into the nonpolar phase (air or oil). This behavior is characteristic of long-chain quaternary ammonium compounds and is fundamental to their application as surfactants and phase-transfer catalysts. The trifluoroacetate counter-ion's role in this process is significant; its size, charge density, and hydration shell influence the packing and stability of the interfacial film.
Formation and Characterization of Aggregates, Micelles, and Vesicles
In aqueous solution, above a certain critical concentration (the critical micelle concentration or CMC), it is anticipated that this compound would spontaneously form aggregates such as micelles or vesicles. The geometry of these aggregates is largely determined by the packing parameter of the surfactant, which is a function of the volume of the hydrophobic tail, the optimal headgroup area, and the length of the tail.
Given the bulky nature of the trioctyl chains, the formation of spherical micelles might be less favorable than cylindrical (worm-like) micelles or even bilayers, which can enclose to form vesicles. The presence of the trifluoroacetate anion, which is less hydrophilic than simpler halide ions, could influence the curvature of the aggregates by modifying the effective headgroup area through ion-pairing and hydration effects.
The characterization of such aggregates would typically involve a suite of experimental techniques. Dynamic light scattering (DLS) could be used to determine the size and size distribution of the aggregates, while transmission electron microscopy (TEM) or cryo-TEM would provide direct visualization of their morphology (e.g., spherical, rod-like, or vesicular). Small-angle neutron or X-ray scattering (SANS/SAXS) could offer detailed information about the shape, size, and internal structure of the micelles or vesicles.
Influence on Nanoparticle Self-Assembly and Ordered Material Formation
Quaternary ammonium salts are widely utilized as capping agents or stabilizers in the synthesis of nanoparticles. This compound could play a similar role, adsorbing onto the surface of growing nanoparticles to control their size, prevent aggregation, and facilitate their dispersion in various solvents. The long alkyl chains would provide a steric barrier, while the trifluoroacetate anion could influence the surface charge and reactivity of the nanoparticles.
Furthermore, this compound could act as a template or structure-directing agent for the formation of ordered mesoporous materials. In such a process, the self-assembled aggregates of the surfactant would serve as a scaffold around which inorganic precursors (e.g., silica) would polymerize. Subsequent removal of the organic template would leave behind a porous material with a well-defined structure that mirrors the initial surfactant assembly. The choice of the trifluoroacetate anion could potentially influence the pore size and surface properties of the final material.
The ability of this compound to facilitate the self-assembly of nanoparticles into superlattices is another area of potential interest. By coating nanoparticles and modifying their interparticle interactions, it could enable the formation of highly ordered two- and three-dimensional arrays with unique collective properties.
Interfacial Engineering and Surface Modification Approaches
The amphiphilic character of this compound makes it a candidate for interfacial engineering and surface modification. It can be used to alter the properties of solid surfaces by forming self-assembled monolayers (SAMs) or adsorbed layers. For instance, the adsorption of this compound onto a hydrophilic surface could render it hydrophobic, a process driven by the organization of the octyl chains at the interface.
In the context of biomedical applications, surfaces can be modified with quaternary ammonium compounds to impart antimicrobial properties. The positively charged nitrogen center can interact with and disrupt the negatively charged cell membranes of bacteria. The long alkyl chains are also known to play a role in the antimicrobial mechanism by penetrating the lipid bilayer. The trifluoroacetate anion could modulate this activity.
The modification of surfaces with such compounds can be achieved through simple dip-coating or spray-coating methods. The resulting modified surfaces would exhibit altered wettability, adhesion, and biocompatibility, depending on the orientation and packing of the adsorbed molecules.
Future Research Directions and Emerging Paradigms for Methyltrioctylammonium Trifluoroacetate
Innovations in Green and Sustainable Chemical Processes
Methyltrioctylammonium trifluoroacetate (B77799), as an ionic liquid, holds significant promise for the advancement of green chemistry. ontosight.ainih.gov Ionic liquids are often considered environmentally benign alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. nih.goviajpr.comfzgxjckxxb.com
A primary area of innovation lies in its application as a phase-transfer catalyst . ontosight.aiiajpr.comfzgxjckxxb.com In this role, it facilitates reactions between reactants in immiscible phases, often leading to higher reaction rates, milder operating conditions, and improved product selectivity. mdpi.commdpi.comcrdeepjournal.orgbiomedres.us These advantages contribute to the development of more sustainable and economically viable chemical processes.
Furthermore, research into analogous compounds like methyltrioctylammonium chloride for the pretreatment of lignocellulosic biomass, such as sugarcane bagasse, opens up possibilities for Methyltrioctylammonium trifluoroacetate in biorefining. nih.gov This could play a crucial role in the conversion of renewable biomass into biofuels and other valuable bio-based chemicals, fostering a more circular economy.
Table 1: Potential Green Chemistry Applications of this compound
| Application Area | Potential Benefit |
|---|---|
| Phase-Transfer Catalysis | Reduction in the use of volatile organic solvents, leading to lower emissions and a safer working environment. iajpr.comfzgxjckxxb.com |
| Biomass Pretreatment | Facilitating the breakdown of complex biomass for conversion into renewable fuels and chemicals. nih.gov |
| Recyclable Reaction Media | The potential for catalyst and solvent recovery and reuse, which minimizes waste and improves process economics. nih.gov |
Development of Advanced Functional Materials and Nanostructures
The unique chemical structure of this compound makes it a valuable tool in the synthesis and modification of advanced functional materials and nanostructures. ontosight.ai Its nature as a quaternary ammonium (B1175870) salt allows it to act as a templating or stabilizing agent in the formation of nanoparticles and in the functionalization of surfaces. ontosight.ai
Future research is anticipated to explore its use in controlling the size, shape, and surface chemistry of metallic or metal oxide nanoparticles. The trifluoroacetate anion, in particular, may offer unique advantages in directing the crystallization and growth of these nanomaterials, which have applications in catalysis, electronics, and biomedical fields.
The ability of such salts to form organized layers on surfaces could be harnessed to create functional coatings with tailored properties like hydrophobicity, conductivity, or antimicrobial resistance. ontosight.ai Additionally, the use of trifluoroacetate-containing compounds in the synthesis of biodegradable polymers suggests a potential avenue for this compound in the development of sustainable plastics and other polymeric materials. rsc.orgresearchgate.net
Table 2: Emerging Applications in Advanced Materials
| Material Type | Potential Role of this compound | Potential Applications |
|---|---|---|
| Nanoparticles | Acts as a stabilizing and structure-directing agent during synthesis. ontosight.ai | Advanced catalysts, chemical sensors, and targeted drug delivery systems. mdpi.commit.edu |
| Functional Coatings | Enables surface modification to introduce desired properties. ontosight.ai | Development of anti-fouling surfaces for marine applications and specialized textiles. |
| Biodegradable Polymers | Can function as a monomer precursor or a catalyst in polymerization reactions. rsc.orgresearchgate.net | Creation of environmentally friendly packaging materials and biocompatible medical implants. |
Mechanistic Insights via Advanced In-situ Characterization Techniques
A fundamental understanding of the reaction mechanisms involving this compound is critical for optimizing its performance. The application of advanced in-situ characterization techniques is expected to provide unprecedented insights into its behavior at the molecular level.
Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor reactions in real-time. This allows for the identification of transient intermediates and the elucidation of catalytic cycles, providing a detailed understanding of how the ionic liquid facilitates chemical transformations.
Complementing experimental approaches, computational modeling and theoretical studies are becoming increasingly powerful tools. researchgate.net Density functional theory (DFT) calculations, for instance, can be used to map out reaction pathways, calculate activation energies, and predict the influence of the ionic liquid's structure on its catalytic activity and selectivity. This synergistic approach of combining in-situ experiments with computational analysis will be pivotal in the rational design of next-generation catalysts and processes based on this compound.
Expansion into Novel Areas of Catalysis and Separation Science
While its role in phase-transfer catalysis is recognized, the potential of this compound extends to other innovative areas of catalysis and separation science.
In the realm of biphasic catalysis , this ionic liquid could serve as a stationary phase for a homogeneous catalyst. This would allow for the facile separation of the catalyst from the reaction products, enabling catalyst recycling and reducing product contamination, which are key tenets of green chemistry.
In separation science , the unique solvating properties of ionic liquids make them attractive for a range of extraction and separation applications. Research on the closely related methyltrioctylammonium chloride has demonstrated its utility as a solvent for the separation of organic mixtures and for the extraction of metal ions. This suggests that this compound could be a promising candidate for similar applications, including the selective recovery of precious metals from electronic waste or the purification of fine chemicals.
Table 3: Future Directions in Catalysis and Separation
| Field | Potential Application of this compound |
|---|---|
| Biphasic Catalysis | Serving as a recyclable catalyst phase to enhance the sustainability of chemical reactions. |
| Metal Extraction | Enabling the selective separation and recovery of valuable or hazardous metal ions from aqueous solutions. |
| Organic Compound Separation | Acting as a solvent in liquid-liquid extraction processes for the purification of organic compounds. |
Q & A
Q. How can conflicting data on tOMA.TFA’s catalytic efficiency in organic reactions be resolved?
- Answer : Contradictions often arise from variations in water content, counterion impurities, or substrate ratios. Systematic studies should: (i) Monitor water content via Karl Fischer titration. (ii) Compare performance against controls (e.g., [P66614][Tf2N]). (iii) Use DOE (Design of Experiments) to isolate variables (e.g., temperature, molar ratios). For example, in esterification, optimal tOMA.TFA loading is 5–10 mol%, beyond which viscosity impedes mass transfer .
Q. What role does tOMA.TFA play in stabilizing reactive intermediates during organometallic synthesis?
- Answer : tOMA.TFA stabilizes electrophilic intermediates (e.g., acylium ions) via strong anion coordination, facilitating nucleophilic attacks. In phosphazene syntheses, it reduces side reactions by sequestering chloride byproducts. Characterization of intermediates via X-ray crystallography and in situ FTIR is recommended to validate mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
